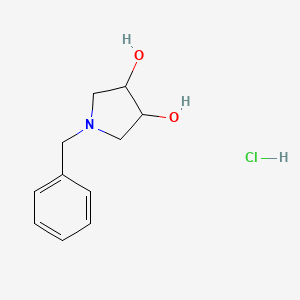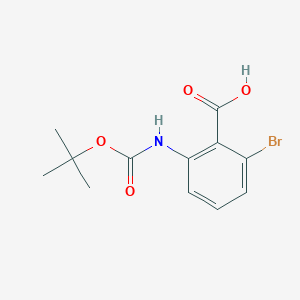
2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid is a chemical compound with the molecular formula C12H14BrNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with a bromine atom and a tert-butoxycarbonyl-protected amino group, respectively. This compound is often used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid typically involves the following steps:
Bromination: The starting material, 2-amino benzoic acid, is brominated at the 2-position using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step forms the tert-butoxycarbonyl-protected amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) is commonly used for deprotection.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 2-azido-6-((tert-butoxycarbonyl)amino)benzoic acid, 2-thio-6-((tert-butoxycarbonyl)amino)benzoic acid, and 2-alkoxy-6-((tert-butoxycarbonyl)amino)benzoic acid can be formed.
Deprotection Reactions: The major product is 2-bromo-6-amino benzoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Bioconjugation: The compound can be used to introduce functional groups into biomolecules for labeling or immobilization purposes.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid depends on its specific application:
In Organic Synthesis: The bromine atom and the protected amino group provide reactive sites for further functionalization, allowing the compound to participate in various chemical reactions.
In Bioconjugation: The compound can form covalent bonds with biomolecules through its reactive bromine atom or amino group, enabling the attachment of labels or other functional groups.
Comparación Con Compuestos Similares
2-Bromo-6-((tert-butoxycarbonyl)amino)benzoic acid can be compared with other similar compounds:
2-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid: Similar structure but with the amino group at the 4-position. It may exhibit different reactivity and applications.
2-Chloro-6-((tert-butoxycarbonyl)amino)benzoic acid: The bromine atom is replaced with a chlorine atom, which may affect the compound’s reactivity and the types of reactions it undergoes.
2-Bromo-6-amino benzoic acid: The amino group is not protected, making it more reactive but less stable under certain conditions.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and stability, which make it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H14BrNO4 |
|---|---|
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
2-bromo-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Clave InChI |
JIUHKQKWFYPHKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


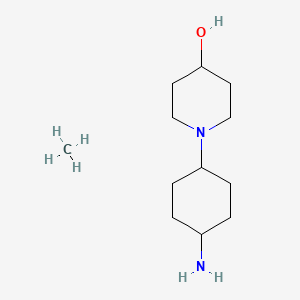
![tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969073.png)
![1'-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B12969076.png)

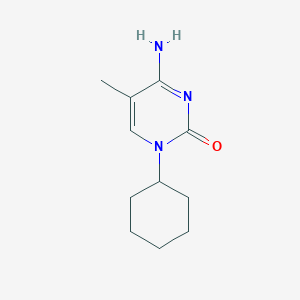
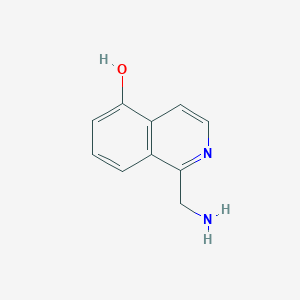

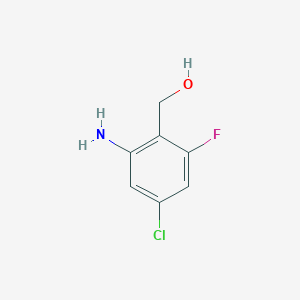
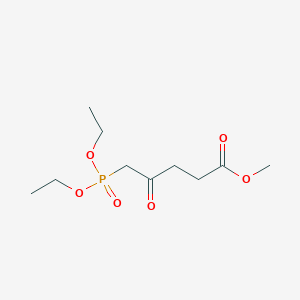
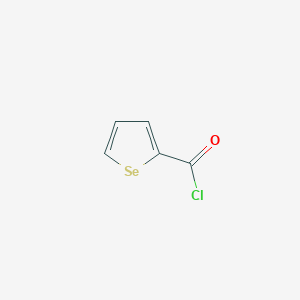
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12969151.png)

